4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclohexyl group, a trimethoxyphenyl group, and a thiol group attached to the triazole ring. The 1,2,4-triazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to exhibit diverse bioactivity effects . For instance, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have shown notable anti-cancer effects by effectively inhibiting tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .
Pharmacokinetics
For instance, 1H-1,2,4-Triazole-3-thiol, a related compound, is soluble in water , which could potentially enhance its bioavailability.
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . For example, one TMP-bearing compound inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Analysis
Biochemical Properties
4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various downstream effects. For instance, the inhibition of tubulin polymerization can disrupt cell division, making this compound a potential candidate for anti-cancer therapies .
Cellular Effects
The effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Hsp90, this compound can interfere with the proper folding of client proteins, leading to the degradation of proteins involved in cell growth and survival . Additionally, its interaction with TrxR can disrupt redox homeostasis, further affecting cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tubulin and Hsp90, inhibiting their activity . This binding can prevent the polymerization of tubulin, thereby halting cell division. Similarly, the inhibition of Hsp90 can lead to the destabilization and degradation of its client proteins, which are crucial for cell survival and proliferation . The compound also affects gene expression by inhibiting HLSD1, which can lead to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged disruption of cellular processes .
Dosage Effects in Animal Models
The effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol vary with dosage in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases .
Metabolic Pathways
4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isothiocyanate with 3,4,5-trimethoxyphenyl hydrazine in the presence of a base, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: S-alkylated products.
Scientific Research Applications
4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
1,2,4-Triazole derivatives: These compounds have the triazole ring and are known for their diverse pharmacological properties.
Uniqueness
4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the cyclohexyl group, trimethoxyphenyl group, and thiol group on the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXNGRYLSLIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351446 | |
Record name | 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-97-7 | |
Record name | 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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